Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate

Lipophilicity Drug Design ADME

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate, also systematically named ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate or m-trifluoromethylcinnamic acid ethyl ester, is a trans-configured α,β-unsaturated ester (C₁₂H₁₁F₃O₂; MW 244.21). It belongs to the trifluoromethylcinnamate class and is primarily procured as either a pharmaceutical reference standard—specifically designated as Cinacalcet Impurity 40, essential for ANDA/NDA regulatory submissions —or as a versatile synthetic building block in fluorinated polymer and materials chemistry.

Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
Cat. No. B7887375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-(trifluoromethyl)phenyl)acrylate
Molecular FormulaC12H11F3O2
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C12H11F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-8H,2H2,1H3
InChIKeyRAEFFHZPTOFBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate (CAS 113048-68-3): Core Identity and Procurement Context


Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate, also systematically named ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate or m-trifluoromethylcinnamic acid ethyl ester, is a trans-configured α,β-unsaturated ester (C₁₂H₁₁F₃O₂; MW 244.21). It belongs to the trifluoromethylcinnamate class and is primarily procured as either a pharmaceutical reference standard—specifically designated as Cinacalcet Impurity 40, essential for ANDA/NDA regulatory submissions [1]—or as a versatile synthetic building block in fluorinated polymer and materials chemistry . Its defining structural feature is a meta‑positioned trifluoromethyl group on the phenyl ring conjugated to an ethyl acrylate moiety, which imparts a distinctive lipophilicity profile (LogP 3.28) , electrophilic reactivity, and thermal enhancement properties when incorporated into methacrylate copolymers .

Why Generic Cinnamate Esters Cannot Replace Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate in Regulated and Performance-Driven Applications


Trifluoromethylcinnamate esters are not interchangeable positional isomers or simple alkyl-ester variants. The meta‑CF₃ substitution in ethyl 3-(3-(trifluoromethyl)phenyl)acrylate produces a LogP of 3.28, which is distinctly lower than the para isomer (LogP 3.66) and higher than unsubstituted ethyl cinnamate (LogP 2.87) . Pharmacologically, m‑CF₃ and p‑CF₃ cinnamamides demonstrated equivalent anticonvulsant activity in a maximal electroshock (MES) model despite differing Hammett σ constants, establishing that the meta position cannot be assumed superior or inferior without direct testing [1]. From a regulatory standpoint, only the (E)-ethyl 3-(3-(trifluoromethyl)phenyl)acrylate isomer is designated Cinacalcet Impurity 40 and supplied with full pharmacopoeial characterization (USP/EP/JP/BP) and a Structure Elucidation Report; generic cinnamate esters lack this certified reference-standard pedigree [2]. In polymer systems, the electron‑withdrawing CF₃ group enhances glass transition temperature (Tg) and thermal stability of methacrylate copolymers, a property absent in non‑fluorinated ethyl cinnamate .

Quantitative Differentiation Evidence for Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate Against Closest Analogs


LogP Comparison: Meta-CF₃ Cinnamate Occupies a Distinct Lipophilicity Window Versus Para and Unsubstituted Analogs

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate exhibits a measured LogP of 3.28, which is 0.38 log units lower than its para-substituted isomer ethyl 4-(trifluoromethyl)cinnamate (LogP 3.66) and 0.41 log units higher than unsubstituted ethyl cinnamate (LogP 2.87). This intermediate lipophilicity positions the meta-CF₃ ester in a unique physicochemical window relevant to membrane permeability optimization [1].

Lipophilicity Drug Design ADME

Anticonvulsant Activity: Meta- and Para-Trifluoromethyl Cinnamamides Exhibit Equivalent Efficacy Despite Different Hammett Constants

In a controlled head-to-head study, p‑, o‑, and m‑trifluoromethyl-substituted cinnamamides were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) model. The p‑CF₃ (Hammett σₚ = 0.54) and m‑CF₃ (Hammett σₘ = 0.43) derivatives both exhibited significantly elevated anticonvulsant activity compared to non-fluorinated controls, yet their activities were not significantly different from each other. This contradicts the a priori expectation that the higher electron‑withdrawing character of the para-CF₃ group would produce superior activity, demonstrating that meta‑CF₃ cinnamate derivatives achieve equivalent pharmacological potency [1].

Anticonvulsant Structure-Activity Relationship CNS Pharmacology

Regulatory Reference Standard Designation: Exclusive Role as Cinacalcet Impurity 40 for Pharmacopoeial Compliance

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate (specifically the (E)-isomer, CAS 113048-68-3) is the only compound designated as Cinacalcet Impurity 40 and supplied as a highly characterized reference material compliant with USP, EMA, JP, and BP pharmacopoeial standards. This product is delivered with a full Structure Elucidation Report (SER) and certificate of analysis (CoA) suitable for ANDA and NDA regulatory filings, with a minimum purity specification of 98% [1] . No other positional isomer or alkyl ester analog carries this regulatory designation.

Pharmaceutical Analysis Reference Standard Regulatory Compliance

Physicochemical Property Differentiation: Boiling Point and Density Distinguish the Meta-CF₃ Ester from Para and Ortho Isomers

The meta‑CF₃ substitution pattern imparts distinctive physicochemical properties. Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate has a boiling point of 283 °C (at 760 mmHg), density of 1.218 g/cm³, and flash point of 102.8 °C . In comparison, ethyl 4-(trifluoromethyl)cinnamate (para isomer) has a boiling point of 274.7 °C and density of 1.2 g/cm³ [1]. The 9 °C boiling point difference between meta and para isomers is sufficient for chromatographic baseline separation and provides a measurable quality-control differentiator for incoming material verification.

Physicochemical Properties Quality Control Purification

Thermal Performance in Polymer Systems: Trifluoromethyl-Substituted Cinnamate Monomers Elevate Glass Transition Temperature

When incorporated as a monomer in methacrylate copolymer systems, ethyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate contributes to enhanced thermal stability and elevated glass transition temperature (Tg) relative to non-fluorinated cinnamate ester comonomers. This effect is attributed to the electron-withdrawing CF₃ group, which restricts chain mobility via increased dipole-dipole interactions and steric hindrance. Studies on trifluoromethyl-substituted mesogen-bearing polysiloxanes and methacrylate copolymers report that increasing CF₃-substituted monomer content systematically raises Tg (class-level effect), while non-fluorinated ethyl cinnamate lacks this thermal enhancement capability [1].

Polymer Chemistry Thermal Stability Methacrylate Copolymers

Electrophilic Reactivity: Meta-CF₃ Substitution Modulates Michael Acceptor Character Relative to Non-Fluorinated Cinnamates

The electron-withdrawing trifluoromethyl group (Hammett σₘ = 0.43) activates the conjugated α,β-unsaturated ester system toward nucleophilic attack at the β‑carbon, enhancing Michael acceptor reactivity compared to unsubstituted ethyl cinnamate (σ = 0 for hydrogen). Theoretical studies on CF₃-substituted acrylates confirm that the CF₃ group participates in p-π interaction with the conjugated π‑system, lowering the LUMO energy and increasing electrophilicity [1]. The meta‑positioning provides this activation without the steric hindrance that compromises reactivity in the ortho‑CF₃ isomer (as evidenced by reduced anticonvulsant activity due to steric disruption of conjugation) [2].

Organic Synthesis Michael Addition Electrophilicity

Procurement-Driven Application Scenarios for Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate


Cinacalcet ANDA/NDA Analytical Reference Standard Procurement

Pharmaceutical QC laboratories and generic drug manufacturers developing Cinacalcet hydrochloride formulations require Cinacalcet Impurity 40 as a USP/EP/JP/BP‑compliant reference standard for method validation, impurity profiling, and stability studies. Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate (CAS 113048-68-3) is the only commercially available reference material with full Structure Elucidation Report and multi-compendial certification, supplied at ≥98% purity [1]. Non‑designated cinnamate esters cannot substitute in regulatory dossiers where impurity identity must trace to pharmacopoeial nomenclature .

Fluorinated Methacrylate Copolymer Design for High-Tg Optical Materials

Polymer scientists designing thermally stable, high‑Tg methacrylate copolymers for optical coatings or liquid crystal alignment layers select ethyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate as a comonomer. The electron‑withdrawing CF₃ group elevates Tg relative to non‑fluorinated ethyl cinnamate comonomers, while the rigid aromatic core contributes to mesomorphic properties and optical anisotropy [1]. Procurement specifications should require >95% purity with the (E)‑configuration confirmed by ¹H NMR, as the (Z)‑isomer (CAS 1270893-40-7) has different photoreactivity and thermal behavior .

Synthesis of Meta-CF₃ Cinnamamide Derivatives for Anticonvulsant SAR Studies

Medicinal chemistry groups exploring anticonvulsant structure-activity relationships use ethyl 3-(3-(trifluoromethyl)phenyl)acrylate as the key intermediate for generating m‑CF₃ cinnamamide libraries. Direct head-to-head MES data demonstrate that m‑CF₃ cinnamamides achieve equivalent anticonvulsant efficacy to p‑CF₃ analogs, despite the lower Hammett σ value of the meta position [1]. This parity, combined with the distinct LogP of the meta ester (3.28 vs. 3.66 for para), makes the meta isomer an attractive scaffold for improving CNS penetration while maintaining potency .

Michael Acceptor Building Block for Asymmetric Conjugate Addition

Synthetic chemists performing enantioselective Michael additions select the meta‑CF₃ cinnamate ester as an activated Michael acceptor. The CF₃ group enhances β‑carbon electrophilicity through its –I effect (σₘ = 0.43, supported by computational studies confirming p-π interaction with the conjugated π‑system), while the meta position avoids the steric interference that reduces reactivity in ortho‑CF₃ isomers [1]. The ethyl ester offers a balance of stability and ease of subsequent hydrolysis, and the compound has been employed for preparing chiral building blocks with high stereochemical control .

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